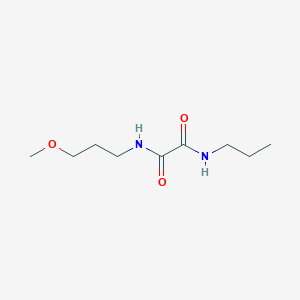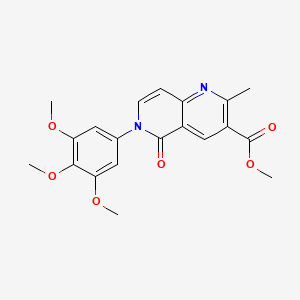
N-(3-methoxypropyl)-N'-propylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-N'-propylethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPEDA is a diamide derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
科学的研究の応用
N-(3-methoxypropyl)-N'-propylethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown potential as an anti-inflammatory agent, as well as a potential treatment for various types of cancer. In material science, this compound has been used as a crosslinking agent for the synthesis of polymers and as a stabilizer for emulsions. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in various samples.
作用機序
The mechanism of action of N-(3-methoxypropyl)-N'-propylethanediamide is not fully understood, but it is believed to be related to its ability to chelate metal ions. This compound has been shown to bind to various metal ions, including copper, iron, and zinc. This chelation ability may explain its potential anti-inflammatory and anti-cancer properties, as well as its use in analytical chemistry.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the production of pro-inflammatory cytokines and its potential to induce apoptosis in cancer cells. This compound has also been shown to have low toxicity in animal studies, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of N-(3-methoxypropyl)-N'-propylethanediamide is its ability to chelate metal ions, making it a useful tool for the determination of metal ions in various samples. This compound also has low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of this compound is its relatively complex synthesis process, which may limit its widespread use in research.
将来の方向性
There are many potential future directions for N-(3-methoxypropyl)-N'-propylethanediamide research. One area of interest is its potential use as an anti-inflammatory agent, as well as its potential as a treatment for various types of cancer. Another area of interest is its use in material science, particularly as a crosslinking agent for the synthesis of polymers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in analytical chemistry.
合成法
The synthesis of N-(3-methoxypropyl)-N'-propylethanediamide involves a multi-step process that begins with the reaction of propylene oxide with ethylenediamine to form N,N'-bis(2-hydroxypropyl)ethylenediamine. The resulting product is then reacted with propylamine to form N-(2-hydroxypropyl)-N'-propylethylenediamine. The final step involves the reaction of this product with methoxypropyl chloride to form this compound. The purity of the final product is achieved through recrystallization and column chromatography.
特性
IUPAC Name |
N'-(3-methoxypropyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-5-10-8(12)9(13)11-6-4-7-14-2/h3-7H2,1-2H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCITYLMYOSBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)

![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
acetic acid](/img/structure/B5168425.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5168428.png)
![2-phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5168435.png)

![4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5168445.png)
![4-methoxy-N,3-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5168453.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5168468.png)
![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)
![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)
